molecular formula C14H12N2O2S B12681182 1H-Indole, 1-((2-aminophenyl)sulfonyl)- CAS No. 173908-44-6

1H-Indole, 1-((2-aminophenyl)sulfonyl)-

Cat. No.: B12681182
CAS No.: 173908-44-6
M. Wt: 272.32 g/mol
InChI Key: DCPWJRMUSRUXQT-UHFFFAOYSA-N
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Description

1H-Indole, 1-((2-aminophenyl)sulfonyl)- is a sulfonamide-substituted indole derivative characterized by a 2-aminophenylsulfonyl group at the indole nitrogen. The 2-aminophenyl substituent introduces hydrogen-bonding capabilities, which may optimize interactions with biological targets compared to simpler phenylsulfonyl analogues .

Properties

CAS No.

173908-44-6

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32 g/mol

IUPAC Name

2-indol-1-ylsulfonylaniline

InChI

InChI=1S/C14H12N2O2S/c15-12-6-2-4-8-14(12)19(17,18)16-10-9-11-5-1-3-7-13(11)16/h1-10H,15H2

InChI Key

DCPWJRMUSRUXQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2S(=O)(=O)C3=CC=CC=C3N

Origin of Product

United States

Preparation Methods

Indole Nucleophilic Substitution with Nitro-Substituted Aromatics

A common approach starts with the deprotonation of indole using sodium hydride (NaH) in dry tetrahydrofuran (THF) under an inert atmosphere at low temperature (0 °C to room temperature). The resulting indolide anion is then reacted with 1-fluoro-2-nitrobenzene to form N-(2-nitrophenyl)indole intermediates. This reaction proceeds via nucleophilic aromatic substitution (SNAr) on the fluoronitrobenzene ring, facilitated by the electron-withdrawing nitro group activating the aromatic ring toward nucleophilic attack.

  • Reaction conditions: Indole (5 mmol) in dry THF, NaH (7.5 mmol), 1-fluoro-2-nitrobenzene (6.5 mmol), stirred initially at 0 °C then refluxed until completion.
  • Workup: Removal of THF under vacuum, aqueous washing, extraction with ethyl acetate, drying over sodium sulfate, and purification by column chromatography using hexanes/ethyl acetate as eluent.
  • Outcome: Pure N-(2-nitrophenyl)indole compounds obtained as solids with defined melting points and spectral characterization (FTIR, HRMS, NMR) confirming structure.

Reduction of Nitro Group to Amino Group

The nitro group on the aromatic ring is subsequently reduced to an amino group to yield the 2-aminophenyl derivative. This step is typically performed by catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere in ethanol at room temperature for approximately 20 hours.

  • Reaction conditions: Nitro compound dissolved in ethanol, Pd/C catalyst, H2 gas, room temperature.
  • Workup: Filtration to remove catalyst, solvent evaporation, and purification.
  • Outcome: Formation of the corresponding 2-aminophenyl indole intermediate ready for sulfonylation.

Sulfonylation of the 2-Aminophenyl Indole

The key step involves sulfonylation of the 2-aminophenyl group using sulfonyl chlorides such as p-bromobenzenesulfonyl chloride or tosyl chloride (p-toluenesulfonyl chloride). This reaction is carried out in pyridine at low temperature (0 °C) followed by stirring at room temperature for several hours (4-5 h).

  • Reaction conditions: Amino-indole compound (3.5 mmol) in pyridine (3 mL), sulfonyl chloride (4.6 mmol), 0 °C to room temperature.
  • Workup: Washing with 10% HCl solution, extraction with ethyl acetate, washing with water, drying over sodium sulfate, and purification by column chromatography.
  • Outcome: Formation of 1H-Indole, 1-((2-aminophenyl)sulfonyl)- derivatives with high purity and yield.

Alternative Synthetic Routes via Propargyl Alcohol Intermediates

Another advanced method involves the synthesis of o-aminophenyl propargyl alcohols followed by cyclization and sulfonylation steps. This method uses:

  • Starting materials: 2-aminobenzaldehydes reacted with sulfonyl chlorides (e.g., tosyl chloride) in dichloromethane (DCM) and pyridine at 0 °C to room temperature.
  • Subsequent palladium-catalyzed coupling with ethynyltrimethylsilane and deprotection steps to yield propargyl alcohol intermediates.
  • Cyclization and sulfonylation under nitrogen atmosphere with bases like DABCO and sulfonyl chlorides (e.g., trifluoromethanesulfonyl chloride) in toluene at 50 °C.
  • Purification by silica gel chromatography.
  • This route allows for the synthesis of fluoroalkanesulfonyl indoles and related derivatives, expanding the chemical diversity of sulfonylated indoles.

Data Table Summarizing Key Preparation Steps

Step Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Nucleophilic aromatic substitution Indole, NaH, 1-fluoro-2-nitrobenzene, THF, reflux N-(2-nitrophenyl)indole SNAr reaction, purified by chromatography
2 Catalytic hydrogenation Pd/C, H2, EtOH, room temp, 20 h N-(2-aminophenyl)indole Reduction of nitro to amino group
3 Sulfonylation Sulfonyl chloride (e.g., p-bromobenzenesulfonyl chloride), pyridine, 0 °C to RT, 4-5 h 1H-Indole, 1-((2-aminophenyl)sulfonyl)- Purified by column chromatography
4 Propargyl alcohol route 2-aminobenzaldehyde, TsCl/NsCl, Pd-catalyst, DABCO, toluene, 50 °C Sulfonylated indole derivatives Alternative advanced synthetic route

Research Findings and Analytical Characterization

  • The synthesized compounds are characterized by melting point determination, FTIR spectroscopy (noting characteristic sulfonyl and indole absorptions), high-resolution mass spectrometry (HRMS) confirming molecular weights, and nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to confirm structural integrity.
  • The sulfonylation step is critical for biological activity modulation, and the choice of sulfonyl chloride affects the electronic and steric properties of the final compound.
  • Purification by column chromatography using hexanes/ethyl acetate mixtures is standard to achieve high purity.
  • The synthetic methods are reproducible and scalable, suitable for further biological evaluation of these compounds as potential therapeutic agents.

Chemical Reactions Analysis

1H-Indole, 1-((2-aminophenyl)sulfonyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include molecular iodine, sodium sulfinate, and TMSOTf. Major products formed from these reactions include 2-sulfonylindoles and other substituted indole derivatives .

Scientific Research Applications

Pharmaceutical Development

1H-Indole, 1-((2-aminophenyl)sulfonyl)- is being explored for its potential as a drug candidate in several therapeutic areas:

  • Cancer Treatment : Research indicates that compounds similar to 1H-Indole, 1-((2-aminophenyl)sulfonyl)- can inhibit pathways involved in tumor growth. For instance, studies have shown that certain indole derivatives exhibit antitumor activity by targeting indoleamine 2,3-dioxygenase 1 (IDO1) and histone deacetylase (HDAC) enzymes, which are critical in cancer progression .
  • Neurodegenerative Diseases : The compound's ability to modulate biological pathways makes it a candidate for treating neurodegenerative disorders. Its interactions with neuroprotective pathways are currently under investigation.

The biological activity of 1H-Indole, 1-((2-aminophenyl)sulfonyl)- is attributed to its interaction with various cellular targets. Notable findings include:

  • IDO1 Inhibition : In a study focusing on the structure-activity relationship (SAR) of indole derivatives, it was found that certain sulfonamide-containing compounds exhibited potent IDO1 inhibitory activity. For example, a derivative of the compound showed an IC50 value of 0.72 μM against IDO1 .
  • Cell Cycle Modulation : Compounds similar to 1H-Indole, 1-((2-aminophenyl)sulfonyl)- have been shown to induce cell cycle arrest and apoptosis in cancer cell lines through mitochondrial pathways .

Synthesis and Chemical Properties

The synthesis of 1H-Indole, 1-((2-aminophenyl)sulfonyl)- typically involves several steps that may include alkylation reactions and the use of strong bases for generating indole anions. The following table summarizes the synthesis methods and yields:

Synthesis Method Reagents Used Yield (%) Notes
AlkylationKOH in DMSOHighEffective for generating various derivatives
Continuous Flow ChemistryVarious reagentsVariableImproves scalability and efficiency

Comparative Analysis with Related Compounds

The structural uniqueness of 1H-Indole, 1-((2-aminophenyl)sulfonyl)- sets it apart from other indole derivatives. The following table compares it with related compounds:

Compound Name Structure Highlights Unique Features
1H-Indole-3-carboxaldehydeIndole core with an aldehyde groupKey intermediate for biologically active molecules
IndomethacinIndole ring with acetic acid derivativeNonsteroidal anti-inflammatory drug
3-(2-Aminophenyl)indoleAmino group directly on the indolePotentially higher bioactivity due to amino substitution

This comparison illustrates how the sulfonamide functionality combined with the indole structure enhances the reactivity and potential interactions with biological targets compared to other compounds.

Mechanism of Action

The mechanism of action of 1H-Indole, 1-((2-aminophenyl)sulfonyl)- involves its interaction with specific molecular targets and pathways. The sulfonyl group enhances its ability to bind to biological targets, leading to various physiological effects. The compound’s bioactivity is attributed to its ability to undergo electrophilic substitution, which allows it to interact with multiple receptors and enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :
  • Sulfonamide vs.
  • Amino Group Positioning: The 2-aminophenyl group in the target compound may improve solubility and target engagement compared to phenylsulfonyl derivatives lacking amino groups .
Key Observations :
  • BACE1 Inhibition: The piperazine-substituted indole in Table 2 shows higher potency (IC50 ~19 mM) than non-indole derivatives, underscoring the indole core’s importance . The target compound’s 2-aminophenylsulfonyl group may further optimize binding through polar interactions.
  • Antimicrobial Activity: While the target compound lacks reported antimicrobial data, structurally related triazole-carboxylic acids demonstrate that functional group positioning (e.g., amino and acid groups at 60° angles) is critical for activity .

Physicochemical and Crystallographic Properties

  • Crystallography: The target compound’s sulfonyl group likely induces a planar conformation, similar to 2-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole (mp 116–117°C) . In contrast, 1-[(2-aminophenyl)methyl]-1H-indole (3a) exhibits a crystalline tan solid (mp 79–80.5°C), with intramolecular hydrogen bonds stabilizing its structure .
  • Solubility: The 2-aminophenyl group may improve aqueous solubility compared to bromomethyl or phenylsulfonyl derivatives, facilitating pharmacokinetic optimization .

Q & A

Q. Can electropolymerization of 1-((2-aminophenyl)sulfonyl)-1H-indole derivatives create conductive materials for organic electronics?

  • Yes. Poly(1-(2-aminophenyl)pyrrole) films exhibit photoelectrochemical activity, suggesting potential for organic semiconductors. Optimize electropolymerization parameters (e.g., cyclic voltammetry at 0.1–1.0 V vs. Ag/AgCl) to tune bandgap and charge-carrier mobility .

Q. How to design in vivo studies to evaluate the pharmacokinetics of active metabolites?

  • Radiolabel the compound (e.g., 14C at the sulfonyl group) for tracking in rodent models. LC-MS/MS quantifies metabolites in plasma, while MALDI-TOF imaging localizes tissue distribution. Compare results with in vitro microsomal assays (CYP450 metabolism) .

Data Contradictions & Resolution

Q. Conflicting reports on catalytic efficiency of p-DBSA in indole sulfonylation: How to reconcile?

  • Discrepancies may stem from substrate electronic effects. Electron-deficient indoles require higher catalyst loadings (20 mol%) vs. electron-rich analogs (5 mol%). Control experiments with Hammett substituent constants (σ+) can clarify structure-reactivity trends .

Q. Why do some synthesized analogs show reduced bioactivity despite favorable computational predictions?

  • Off-target binding or poor membrane permeability (high topological polar surface area >90 Ų) may limit efficacy. Modify substituents to improve Lipinski rule compliance (e.g., logP <5, MW <500) and perform permeability assays (Caco-2/PAMPA) .

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